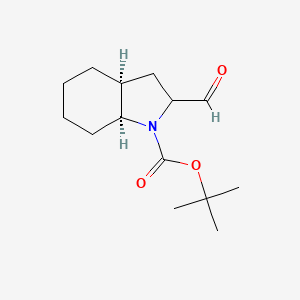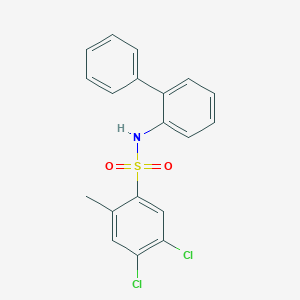
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. ACMS is a sulfonamide derivative that has been shown to exhibit a range of biological activities. In
Applications De Recherche Scientifique
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been investigated for its potential use as a fluorescent probe in biological imaging. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is also relatively stable and can be stored for extended periods without degradation. However, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. One potential area of research is the development of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate and its potential use in cancer therapy. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate also has potential applications in biological imaging, and further studies are needed to explore its use as a fluorescent probe. Overall, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is a promising compound with a range of potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate involves the reaction of 2-acetamido-4-chlorophenol with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been optimized to yield high purity and yield, making it an ideal compound for scientific research.
Propriétés
IUPAC Name |
(2-acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-4-12-5-7-16(23-3)17(9-12)25(21,22)24-15-8-6-13(18)10-14(15)19-11(2)20/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMJDXMYRZCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)


![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)




